N-(2-Quinolyl)acrylamide
Description
Properties
Molecular Formula |
C12H10N2O |
|---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
N-quinolin-2-ylprop-2-enamide |
InChI |
InChI=1S/C12H10N2O/c1-2-12(15)14-11-8-7-9-5-3-4-6-10(9)13-11/h2-8H,1H2,(H,13,14,15) |
InChI Key |
NVIZEFQEPCJQBH-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)NC1=NC2=CC=CC=C2C=C1 |
Synonyms |
2-acrylamidoquinoline |
Origin of Product |
United States |
Preparation Methods
Reaction Protocol
-
Reactants :
-
Procedure :
Characterization Data
-
¹H-NMR (DMSO-d₆) :
Coupling Agent-Mediated Synthesis
Carbodiimide-based coupling agents offer an alternative route, particularly for acid-sensitive substrates. This method uses acrylic acid instead of acryloyl chloride.
Reaction Protocol
-
Reactants :
-
Procedure :
Comparative Analysis of Methods
| Method | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Direct Acylation | Room temp, 6–24 h | 70–85% | High yield, simple setup | Requires handling acryloyl chloride |
| Lewis Acid Catalysis | 40–50°C, 12–24 h | 60–75%* | Avoids acyl chloride | Lower yield, side reactions |
| Coupling Agent-Mediated | Room temp, 12 h | 65–80% | Mild conditions, versatile | Costly reagents, longer purification |
*Theoretical estimate based on analogous reactions.
Critical Considerations in Synthesis
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(2-Quinolyl)acrylamide derivatives, and how are reaction conditions optimized?
- Answer : Synthesis typically involves condensation reactions between quinoline derivatives and acrylamide precursors. For example, quinoline-3-carbaldehyde derivatives react with cyanoacrylamide intermediates in ethanol under reflux with catalytic piperidine, followed by crystallization . Optimization includes adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (reflux vs. room temperature), and stoichiometry to improve yields (e.g., 65–80% reported in quinoline-based syntheses) .
Q. Which analytical techniques are critical for characterizing this compound derivatives?
- Answer : Orthogonal methods are essential:
- Spectroscopy : IR for functional groups (C=O at ~1650 cm⁻¹, C≡N at ~2200 cm⁻¹) ; ¹H/¹³C NMR for regiochemistry (e.g., quinoline proton shifts at δ 8.5–9.0 ppm) .
- Mass spectrometry : High-resolution MS to confirm molecular ions (e.g., [M+H]⁺ peaks) .
- Elemental analysis : Validate C/H/N ratios (e.g., ±0.3% deviation from theoretical values) .
Q. How are preliminary biological activities (e.g., antiproliferative effects) evaluated for this compound class?
- Answer : Standard assays include:
- Cell viability : MTT/XTT assays on cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ values calculated (e.g., 1 mM reported for a nitro-phenyl derivative) .
- Apoptosis markers : Flow cytometry for Annexin V/PI staining .
- Enzyme inhibition : Kinase/viral protease assays to identify mechanistic targets .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Answer :
Replicate experiments : Control variables like cell passage number, serum batch, and incubation time .
Cross-validate assays : Compare results from MTT, ATP-based luminescence, and clonogenic survival assays .
Structure-activity relationships (SAR) : Systematically modify substituents (e.g., electron-withdrawing groups on the quinoline ring) to isolate contributing factors .
Meta-analysis : Critically review primary literature while excluding low-quality secondary sources .
Q. What strategies optimize reaction yields for structurally complex derivatives (e.g., fused heterocycles)?
- Answer :
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates .
- Catalysis : Piperidine or DBU for Knoevenagel condensations; Pd catalysts for cross-couplings .
- Temperature control : Gradual heating (e.g., 80°C for 3 hours) prevents decomposition of thermally labile intermediates .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .
Q. How do computational methods (e.g., DFT, molecular docking) enhance understanding of reactivity and bioactivity?
- Answer :
- Global reactivity descriptors : Calculate electrophilicity index (ω) and chemical potential (μ) to predict sites for nucleophilic/electrophilic attacks .
- Docking simulations : Identify binding poses in enzyme active sites (e.g., EGFR kinase for anticancer activity) .
- ADMET prediction : Use QSAR models to estimate toxicity and bioavailability early in drug development .
Q. What experimental designs mitigate challenges in studying reactive intermediates (e.g., acrylamide radicals)?
- Answer :
- Trapping agents : Use TEMPO or DPPH to stabilize and characterize transient species .
- In-situ monitoring : ReactIR or UV-vis spectroscopy to track reaction progress .
- Low-temperature conditions : Perform reactions at –78°C (dry ice/acetone) to slow degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
